Clebopride (Maleate)
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Overview
Description
Clebopride (Maleate) is a dopamine antagonist with antiemetic and prokinetic properties. It is primarily used to treat functional gastrointestinal disorders, such as nausea and vomiting associated with chemotherapy . Chemically, it is a substituted benzamide, closely related to metoclopramide .
Preparation Methods
Synthetic Routes and Reaction Conditions
Clebopride (Maleate) is synthesized through a multi-step process involving the following key steps:
Formation of the Benzamide Core: The synthesis begins with the preparation of 4-amino-5-chloro-2-methoxybenzoic acid.
Amidation Reaction: This intermediate undergoes an amidation reaction with 1-benzylpiperidin-4-amine to form the benzamide structure.
Maleate Salt Formation: The final step involves the formation of the maleate salt by reacting the benzamide with maleic acid under controlled conditions.
Industrial Production Methods
Industrial production of Clebopride (Maleate) involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time during the amidation and salt formation steps. The process is typically carried out in large-scale reactors with continuous monitoring to maintain quality standards .
Chemical Reactions Analysis
Types of Reactions
Clebopride (Maleate) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various metabolites.
Reduction: Reduction reactions can modify the benzamide core, affecting its pharmacological properties.
Substitution: Substitution reactions, particularly on the aromatic ring, can lead to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenation and nitration reactions often use reagents like chlorine and nitric acid.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives that can be further studied for their pharmacological effects .
Scientific Research Applications
Clebopride (Maleate) has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of substitution on benzamide structures.
Biology: Investigated for its interactions with dopamine receptors and its effects on gastrointestinal motility.
Medicine: Primarily used to treat gastrointestinal disorders, including functional dyspepsia and nausea.
Industry: Employed in the development of new antiemetic and prokinetic drugs.
Mechanism of Action
Clebopride (Maleate) exerts its effects by antagonizing dopamine receptors, particularly the D2 receptors, in the gastrointestinal tract. This action enhances gastrointestinal motility and reduces nausea and vomiting. The compound also interacts with serotonin receptors, contributing to its prokinetic effects .
Comparison with Similar Compounds
Similar Compounds
Metoclopramide: Another dopamine antagonist with similar antiemetic and prokinetic properties.
Domperidone: A dopamine antagonist used for similar indications but with a different side effect profile.
Itopride: A newer prokinetic agent with additional acetylcholinesterase inhibitory activity.
Uniqueness
Clebopride (Maleate) is unique due to its specific chemical structure, which provides a distinct pharmacological profile. It has been found to have a higher incidence of extrapyramidal side effects compared to metoclopramide, which is an important consideration in its clinical use .
Properties
Molecular Formula |
C24H28ClN3O6 |
---|---|
Molecular Weight |
489.9 g/mol |
IUPAC Name |
4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-methoxybenzamide;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C20H24ClN3O2.C4H4O4/c1-26-19-12-18(22)17(21)11-16(19)20(25)23-15-7-9-24(10-8-15)13-14-5-3-2-4-6-14;5-3(6)1-2-4(7)8/h2-6,11-12,15H,7-10,13,22H2,1H3,(H,23,25);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
BCVIWCRZYPHHMQ-WLHGVMLRSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3=CC=CC=C3)Cl)N.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3=CC=CC=C3)Cl)N.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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